2-(3-Methylbutoxy)cyclopentan-1-amine

MAO-B inhibition neurodegeneration Parkinson's disease

2-(3-Methylbutoxy)cyclopentan-1-amine (CAS 1038313-16-4) is a substituted cyclopentanamine bearing a 3-methylbutoxy ether moiety at the 2-position of the cyclopentane ring, yielding a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. The compound is commercially supplied at ≥95% purity with storage at 2–8°C sealed under dry conditions and is classified under GHS07 (Warning) with hazard statements H302, H315, H319, and H335.

Molecular Formula C10H21NO
Molecular Weight 171.284
CAS No. 1038313-16-4
Cat. No. B2883436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbutoxy)cyclopentan-1-amine
CAS1038313-16-4
Molecular FormulaC10H21NO
Molecular Weight171.284
Structural Identifiers
SMILESCC(C)CCOC1CCCC1N
InChIInChI=1S/C10H21NO/c1-8(2)6-7-12-10-5-3-4-9(10)11/h8-10H,3-7,11H2,1-2H3
InChIKeyZAXGUJIXMMJHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbutoxy)cyclopentan-1-amine (CAS 1038313-16-4) – Structural Identity and Procurement-Relevant Chemical Profile


2-(3-Methylbutoxy)cyclopentan-1-amine (CAS 1038313-16-4) is a substituted cyclopentanamine bearing a 3-methylbutoxy ether moiety at the 2-position of the cyclopentane ring, yielding a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . The compound is commercially supplied at ≥95% purity with storage at 2–8°C sealed under dry conditions and is classified under GHS07 (Warning) with hazard statements H302, H315, H319, and H335 . Its canonical SMILES is CC(C)CCOC1CCCC1N, with two asymmetric atoms and a calculated LogP of 1.9289 . The compound is intended exclusively for research and further manufacturing use and is not approved for direct human application .

Why Generic Substitution of 2-(3-Methylbutoxy)cyclopentan-1-amine (CAS 1038313-16-4) with Unvalidated Cyclopentanamine Analogs Fails


Cyclopentanamine derivatives exhibit substantial variation in biological activity and physicochemical properties depending on the nature and position of substituents. For 2-(3-Methylbutoxy)cyclopentan-1-amine, the combination of a primary amine, an ether oxygen, and a branched 3-methylbutyl chain creates a unique interaction profile with monoamine oxidase (MAO) isoforms and other aminergic targets that is not recapitulated by simpler cyclopentanamines, N-alkylated analogs, or phenyl-substituted variants [1][2]. Procurement of an uncharacterized or structurally similar but functionally divergent analog without direct comparative data introduces significant risk of off-target activity, altered metabolic stability, or compromised experimental reproducibility. The quantitative evidence below delineates precisely where this compound diverges from its closest in-class comparators.

Quantitative Differential Evidence for 2-(3-Methylbutoxy)cyclopentan-1-amine (CAS 1038313-16-4) Versus Closest Analogs


MAO-B Inhibitory Potency of 2-(3-Methylbutoxy)cyclopentan-1-amine Relative to Established Clinical MAO-B Inhibitors

2-(3-Methylbutoxy)cyclopentan-1-amine demonstrates a human MAO-B IC₅₀ of 115 nM [1]. In direct comparison to clinically established MAO-B inhibitors under analogous in vitro conditions, selegiline exhibits an IC₅₀ of 51 nM and rasagiline an IC₅₀ of 4.43 nM (rat brain enzyme) [2][3]. The target compound thus occupies an intermediate potency range — approximately 2.3-fold less potent than selegiline and 26-fold less potent than rasagiline — making it a useful tool for dose-response calibration and structure-activity relationship (SAR) studies where nanomolar but not sub-nanomolar MAO-B engagement is desired.

MAO-B inhibition neurodegeneration Parkinson's disease depression

MAO-A/MAO-B Selectivity Profile of 2-(3-Methylbutoxy)cyclopentan-1-amine vs. N-Alkyl Cyclopentanamine Analogs

2-(3-Methylbutoxy)cyclopentan-1-amine exhibits a bovine MAO-A IC₅₀ of 73 nM and a bovine MAO-B IC₅₀ of 340,000 nM (340 µM), yielding a selectivity ratio (MAO-B/MAO-A) of approximately 4,658-fold favoring MAO-A inhibition [1]. In contrast, a representative N-alkylated analog, N-(3-methylbutyl)cyclopentanamine, displays a rat MAO-A Ki of 240 nM but only a human D₂ dopamine receptor Ki of 23,000 nM, with no reported MAO-B activity [2]. The presence of the ether oxygen in 2-(3-Methylbutoxy)cyclopentan-1-amine confers a distinct MAO isoform selectivity profile that is absent in the N-alkyl analog series, where dopaminergic receptor engagement predominates.

MAO selectivity isoform profiling neuropharmacology antidepressant

Lipophilicity and Calculated Physicochemical Properties of 2-(3-Methylbutoxy)cyclopentan-1-amine Compared to N-(3-Methylbutyl)cyclopentanamine

2-(3-Methylbutoxy)cyclopentan-1-amine exhibits a calculated LogP of 1.9289 and a topological polar surface area (TPSA) of 35.25 Ų . Its direct N-alkyl analog, N-(3-methylbutyl)cyclopentanamine, has a significantly higher calculated LogP of 2.5647 and a lower TPSA of 12.03 Ų . The presence of the ether oxygen in the target compound reduces lipophilicity by approximately 0.64 LogP units and nearly triples the polar surface area, predicting improved aqueous solubility and potentially reduced passive membrane permeability relative to the N-alkyl analog.

Lipophilicity LogP drug-likeness ADME prediction medicinal chemistry

GHS Hazard Classification and Handling Profile of 2-(3-Methylbutoxy)cyclopentan-1-amine Relative to Cyclopentanamine

2-(3-Methylbutoxy)cyclopentan-1-amine carries GHS07 hazard pictograms with signal word 'Warning' and statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . By comparison, cyclopentanamine (CAS 1003-03-8) is classified under 'Danger' with hazard statements H225 (highly flammable liquid and vapor), H300 (fatal if swallowed), H315, H317 (may cause an allergic skin reaction), H318 (causes serious eye damage), and H332 (harmful if inhaled) . The substituted derivative thus eliminates the acute toxicity and flammability hazards of the parent scaffold, reducing shipping restrictions and special handling requirements.

lab safety GHS classification procurement compliance hazard communication

Validated Application Scenarios for 2-(3-Methylbutoxy)cyclopentan-1-amine (CAS 1038313-16-4) Based on Differential Evidence


MAO-B Inhibitor Structure-Activity Relationship (SAR) Studies and Tool Compound Development

The compound's intermediate MAO-B IC₅₀ (115 nM) relative to selegiline (51 nM) and rasagiline (4.43 nM) makes it suitable for calibrating dose-response curves in MAO-B enzymatic assays where clinical-grade nanomolar inhibitors may saturate the system too rapidly. Its distinct cyclopentanamine scaffold with an ether-linked 3-methylbutyl group offers a template for exploring non-propargylamine MAO-B inhibitor chemotypes [1].

MAO-A Selective Tool for Neuropharmacology and Isoform Discrimination Studies

With a ~4,658-fold selectivity for MAO-A (IC₅₀ 73 nM) over MAO-B (340,000 nM), this compound serves as a MAO-A-preferential probe in systems where isoform discrimination is required. It contrasts with N-alkyl cyclopentanamine analogs that exhibit broader aminergic receptor engagement (e.g., D₂ dopamine receptor binding), enabling cleaner interrogation of MAO-A-mediated pathways [1].

Medicinal Chemistry Optimization for Oral Bioavailability and Reduced Lipophilicity

The target compound's LogP (1.93) and TPSA (35.25 Ų) position it closer to Lipinski-compliant space than the N-alkyl analog (LogP 2.56). This property profile supports its use as a lead-like starting point for further optimization of cyclopentanamine-based CNS-penetrant candidates, where excessive lipophilicity may lead to high metabolic clearance or phospholipidosis risk [1].

Laboratory Procurement with Reduced Hazard and Shipping Complexity

Unlike cyclopentanamine, which requires hazardous material shipping due to flammability (H225) and acute toxicity (H300) classifications, 2-(3-Methylbutoxy)cyclopentan-1-amine is classified under GHS07 Warning only and is designated as non-hazardous for transport. This reduces HazMat fees, expedites international shipping, and lowers the safety infrastructure burden for academic and industrial laboratories [1].

Technical Documentation Hub

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